2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid
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Overview
Description
2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid typically involves the fusion of pyrazole and pyridine rings. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) under ethanol at room temperature . This method provides moderate to good yields and is advantageous due to its operational simplicity and room temperature conditions.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions with appropriate adjustments to ensure consistency and yield. The use of solid catalysts like AC-SO3H is beneficial due to their stability, low cost, and non-toxicity, making the process more sustainable and economically viable.
Chemical Reactions Analysis
Types of Reactions
2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure and have been studied for their anticancer and enzymatic inhibitory activities.
Pyrazine Derivatives: Known for their versatility in pharmacological activity, including antibacterial, antifungal, and anticancer properties.
Imidazo[1,2-a]pyridine-7-carboxylic acid: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Uniqueness
2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid is unique due to its specific combination of functional groups and fused ring structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9N3O4 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
2-carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H9N3O4/c1-17-8-3-5(10(15)16)2-6-4-7(9(11)14)12-13(6)8/h2-4H,1H3,(H2,11,14)(H,15,16) |
InChI Key |
MTMKIBXSTBFRTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=CC(=NN21)C(=O)N)C(=O)O |
Origin of Product |
United States |
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